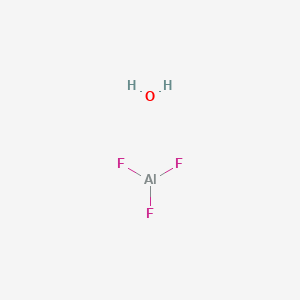

Aluminum fluoride hydrate

説明

特性

IUPAC Name |

trifluoroalumane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXFDUABTPNTFB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.F[Al](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF3H2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583428 | |

| Record name | Trifluoroalumane--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.992 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15098-87-0, 32287-65-3 | |

| Record name | Aluminum fluoride (AlF3), trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15098-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroalumane--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32287-65-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

physical and chemical properties of aluminum fluoride trihydrate

An In-depth Technical Guide to Aluminum Fluoride Trihydrate: Properties, Applications, and Experimental Analysis

Introduction

Aluminum fluoride trihydrate (AlF₃·3H₂O) is a hydrated inorganic compound that serves as a critical intermediate in various industrial processes and as a versatile tool in biochemical and pharmaceutical research.[1][2] While its primary industrial application is as a precursor to anhydrous aluminum fluoride (AlF₃) for aluminum production, its unique chemical properties make it invaluable to scientists studying cellular signaling pathways.[1][3] In nature, it can be found as the rare mineral rosenbergite.[3][4][5]

This guide provides an in-depth exploration of the physical and chemical characteristics of aluminum fluoride trihydrate. It is designed for researchers, scientists, and drug development professionals who wish to leverage its properties for material synthesis, catalytic applications, or as a biochemical probe to investigate enzymatic processes, particularly those involving phosphate transfer.

Physical and Structural Properties

Aluminum fluoride trihydrate is a white, odorless, crystalline solid.[5][6][7] The presence of three water molecules in its crystal lattice significantly influences its physical characteristics compared to its anhydrous counterpart.

Core Physical Characteristics

A summary of the key physical properties of aluminum fluoride trihydrate is presented below.

| Property | Value | Source(s) |

| Chemical Formula | AlF₃·3H₂O | [2][8] |

| Molecular Weight | 138.02 g/mol | [3][6][9] |

| Appearance | White, odorless powder or colorless rhombic crystals | [6][7][10] |

| Density | Approximately 1.914 - 2.88 g/cm³ | [3][7][11] |

| Solubility in Water | Slightly soluble / Sparingly soluble.[7][10][12][13] 6.7 g/L at 20 °C.[3][4] | [3][4][7][10][12][13] |

| Solubility (Other) | Insoluble in alcohol and acetone. Slightly soluble in acids and alkalis.[5][7] | [5][7] |

| CAS Number | 15098-87-0 | [3][9][14] |

Crystal Structure

The naturally occurring mineral form of AlF₃·3H₂O, rosenbergite, possesses a crystal structure that is described as being between tetragonal and dipyramidal.[4] The hydrated forms of aluminum fluoride, including the trihydrate, are distinct chemical compounds with unique crystal structures and properties that differ from the anhydrous AlF₃, which adopts a rhenium trioxide (ReO₃) motif with a three-dimensional polymeric structure.[1][3] The water molecules in the trihydrate are integral to the crystal lattice, forming hydrogen bonds that stabilize the structure.

Chemical Properties and Reactivity

The chemical behavior of aluminum fluoride trihydrate is largely dictated by the water of hydration and the strong aluminum-fluorine bonds.

Thermal Decomposition

One of the most significant chemical properties of AlF₃·3H₂O is its stepwise decomposition upon heating. This process is crucial for the production of anhydrous AlF₃. The decomposition occurs in distinct stages, which can be monitored effectively using thermogravimetric analysis (TGA).[1][15][16]

-

Initial Dehydration: Between approximately 108 °C and 277 °C, the trihydrate loses the majority of its water molecules to form a hemihydrate (AlF₃·0.5H₂O).[1][15]

-

Final Dehydration: From 277 °C to 550 °C, the remaining water is removed, yielding anhydrous aluminum fluoride (AlF₃).[1][15]

-

Hydrolysis: At higher temperatures, typically above 380 °C, a competing reaction involving hydrolysis can occur, where the compound reacts with the released water vapor to form aluminum oxide (Al₂O₃) and hydrogen fluoride (HF).[1][15]

The precise temperatures and kinetics of these stages are critical for industrial processes aiming to produce high-purity anhydrous AlF₃.[16]

Caption: Thermal decomposition pathway of Aluminum Fluoride Trihydrate.

Synthesis

Aluminum fluoride trihydrate is typically synthesized through the reaction of aluminum hydroxide with hydrofluoric acid.[3][17]

Reaction: Al(OH)₃ + 3HF → AlF₃·3H₂O[17]

Alternative manufacturing routes involve reacting alumina (Al₂O₃) with hydrogen fluoride at high temperatures or using hexafluorosilicic acid.[3][18]

Hygroscopicity

The compound is known to be hygroscopic, meaning it can absorb moisture from the surrounding environment.[2] This property necessitates storage in tightly sealed containers to maintain its hydration state and purity.

Applications in Research and Drug Development

For scientists and drug development professionals, the most compelling aspect of aluminum fluoride is its ability to act as a phosphate group mimic. In aqueous solutions containing trace amounts of aluminum, fluoride ions can form complexes, such as aluminofluoride (AlF₄⁻), which are structurally analogous to the phosphate group (PO₄³⁻).[3] This mimicry allows researchers to probe and inhibit the function of enzymes involved in phosphoryl transfer reactions.

Phosphatase and Kinase Inhibition

Phosphatases and kinases are key regulators of cellular signaling, and their dysfunction is implicated in numerous diseases. Aluminofluoride complexes serve as potent inhibitors of many phosphatases by acting as a transition-state analog of the phosphoryl group during catalysis.[19][20]

-

Mechanism: The AlF₄⁻ complex can bind to the active site of a phosphatase, mimicking the planar, trigonal bipyramidal transition state of the phosphate group being hydrolyzed. This stable complex effectively "locks" the enzyme in an inactive state, preventing it from dephosphorylating its substrates. This inhibitory action is not limited to phosphatases; certain ATPases and GTPases are also affected.[3]

Caption: Standard experimental workflow for AlF₃·3H₂O characterization.

Safety and Handling

Aluminum fluoride trihydrate is classified as harmful and an irritant. [11][14][21][22]Users must adhere to strict safety protocols.

-

Hazards:

-

H302: Harmful if swallowed. [11][14][22] * H315: Causes skin irritation. [11][14][22] * H319: Causes serious eye irritation. [11][14][22] * H335: May cause respiratory irritation. [11][14][21]* Handling:

-

Use only in a well-ventilated area or with local exhaust ventilation to avoid inhaling dust. [6][14][23] * Avoid contact with skin and eyes. [6][21] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [6][21]* Storage:

-

Store in a cool, dry, well-ventilated place. [6] * Keep the container tightly closed to prevent moisture absorption and contamination. [6][21]

-

Conclusion

Aluminum fluoride trihydrate is a compound of dual importance. In materials science, it is a key precursor whose thermal decomposition behavior is paramount. In the life sciences, its ability to form phosphate-mimicking aluminofluoride complexes provides an indispensable tool for probing the mechanisms of enzymes central to cellular function and disease. A thorough understanding of its physical, chemical, and safety properties, verified through rigorous analytical methods, is essential for its effective and safe application in both research and industrial settings.

References

-

Material Safety Data Sheet. (n.d.). Aluminium Fluoride Trihydrate. Retrieved from [Link]

-

Wikipedia. (2023). Aluminium fluoride. Retrieved from [Link]

-

ResearchGate. (2025). Thermal behavior of aluminum fluoride trihydrate. Retrieved from [Link]

-

Loba Chemie. (2016). ALUMINIUM FLUORIDE TRIHYDRATE EXTRA PURE MSDS. Retrieved from [Link]

-

Study.com. (n.d.). Aluminum Fluoride Formula, Structure & Uses. Retrieved from [Link]

-

Yang, G. Y., et al. (2007). TG-DTG Analysis of Chemically Bound Moisture Removal of AlF3·3H2O. Drying Technology, 25(4). Retrieved from [Link]

-

Chemister.ru. (n.d.). aluminum fluoride trihydrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aluminium fluoride trihydrate. PubChem Compound Summary for CID 22002992. Retrieved from [Link]

-

American Elements. (n.d.). Aluminum Fluoride Trihydrate. Retrieved from [Link]

-

Le Meins, J. M., et al. (2008). Microwave Synthesis of an Aluminum Fluoride Hydrate with Cationic Vacancies: Structure, Thermal Stability, and Acidic Properties. Chemistry of Materials, 20(22), 7061–7068. Retrieved from [Link]

-

Toppr. (2023). Aluminium Fluoride Formula. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Solubility of Aluminium Fluoride in other fluorine-containing solvents. Retrieved from [Link]

- Google Patents. (n.d.). US4238469A - Process for the manufacture of aluminum fluoride.

- Google Patents. (n.d.). WO2009113089A2 - A process for manufacturing of aluminium fluoride.

-

Loba Chemie. (n.d.). ALUMINIUM FLUORIDE TRIHYDRATE Extra Pure. Retrieved from [Link]

-

ChemBK. (2025). Aluminum fluoride monohydrate. Retrieved from [Link]

-

Liscovitch, M., et al. (1999). Aluminum fluoride inhibits phospholipase D activation by a GTP-binding protein-independent mechanism. Journal of Biological Chemistry, 274(39), 27743-8. Retrieved from [Link]

-

Pacific Northwest National Laboratory. (2017). Aluminum fluoride. Retrieved from [Link]

-

ResearchGate. (2010). Spectroscopic characterization of crystalline AlF3 phases. Retrieved from [Link]

-

SATA. (n.d.). The Application and Types of Anhydrous Aluminum Fluoride. Retrieved from [Link]

-

NIST. (n.d.). Aluminum fluoride. Retrieved from [Link]

-

Liscovitch, M., et al. (1999). Aluminum fluoride inhibition of cabbage phospholipase D by a phosphate-mimicking mechanism. Biochemical and Biophysical Research Communications, 265(1), 22-5. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibition by fluoride. Retrieved from [Link]

-

SpectraBase. (n.d.). ALUMINUM FLUORIDE - Optional[19F NMR]. Retrieved from [Link]

-

Abdulagatov, A. I., et al. (2015). Atomic Layer Deposition of AlF3 Using Trimethylaluminum and Hydrogen Fluoride. The Journal of Physical Chemistry C, 119(24), 13673–13684. Retrieved from [Link]

Sources

- 1. Aluminium trifluoride trihydrate | 15098-87-0 | Benchchem [benchchem.com]

- 2. CAS 15098-87-0: Aluminum fluoride (AlF3), trihydrate [cymitquimica.com]

- 3. Aluminium fluoride - Wikipedia [en.wikipedia.org]

- 4. study.com [study.com]

- 5. Aluminium Fluoride Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 6. chemicalbull.com [chemicalbull.com]

- 7. ALUMINUM FLUORIDE TRIHYDRATE | 15098-87-0 [chemicalbook.com]

- 8. americanelements.com [americanelements.com]

- 9. 氟化铝 三水合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. aluminum fluoride trihydrate [chemister.ru]

- 11. Aluminum Fluoride Trihydrate - ProChem, Inc. [prochemonline.com]

- 12. chemiis.com [chemiis.com]

- 13. 15098-87-0 CAS | ALUMINIUM FLUORIDE TRIHYDRATE | Metallic Salts (Metal Salts) | Article No. 00900 [lobachemie.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. chembk.com [chembk.com]

- 18. US4238469A - Process for the manufacture of aluminum fluoride - Google Patents [patents.google.com]

- 19. プロテアーゼ/ホスファターゼ阻害剤 | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. lobachemie.com [lobachemie.com]

- 22. Aluminium fluoride trihydrate | AlF3H6O3 | CID 22002992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

solubility of aluminum fluoride hydrate in water and organic solvents

Solubility Profile & Technical Guide: Aluminum Fluoride Hydrate ( )[1]

Executive Summary: The Physicochemical Reality

For researchers in drug development and chemical biology, Aluminum Fluoride (

-

Aqueous Solubility: Sparingly soluble (~5.6 g/L at 20°C).[1] Dissolution is kinetically slow.

-

Organic Solubility: Practically insoluble in ethanol, DMSO, DMF, and acetone.

-

Critical Insight: For biological assays (e.g., G-protein activation), never attempt to dissolve solid

.[1] You must generate the active

Part 1: Physicochemical Properties & Hydration States

Understanding the solid-state form is the first step to reproducible experimentation. Commercial "Aluminum Fluoride" is rarely anhydrous; it is almost exclusively the trihydrate form.

| Property | Anhydrous ( | Trihydrate ( |

| CAS Number | 7784-18-1 | 15098-87-0 |

| Appearance | White crystalline solid | White powder or granules |

| Density | 3.10 g/cm³ | ~1.9 g/cm³ |

| Solubility (Water, 25°C) | Very low (slow kinetics) | ~5.59 g/L (0.56%) |

| Reactivity | Chemically inert; high lattice energy | Hydrolyzes slowly in water |

The "Supersaturation Trap":

Unlike simple salts (e.g., NaCl),

Part 2: Aqueous Solution Chemistry & Speciation

The solubility of aluminum fluoride is not a static number; it is a dynamic equilibrium heavily dependent on pH and the Fluoride-to-Aluminum ratio.

The Speciation Complex

In water,

The pH Battle: Hydrolysis vs. Fluorination

Aluminum has a high affinity for both Fluoride (

-

pH < 5: Fluoride complexes dominate.[2] This is the optimal window for Radiolabeling (

) .[1] -

pH > 6: Hydrolysis competes.[3]

displaces

Diagram 1: Aqueous Speciation Logic This diagram illustrates the competitive equilibria that dictate solubility and biological activity.

[1]

Part 3: Solubility in Organic Solvents

For drug development workflows involving organic stock solutions,

The General Rule: Insolubility

Inorganic fluorides are characteristically insoluble in organic solvents due to the high lattice energy of the ionic bond and the poor solvation of the small, "hard" fluoride ion by organic dipoles.

| Solvent | Solubility Status | Notes |

| Ethanol / Methanol | Insoluble | Addition of alcohol to aqueous |

| DMSO | Insoluble | Unlike CsF or TBAF, |

| DMF | Insoluble | |

| Acetonitrile | Insoluble | Used only as a co-solvent in radiolabeling after complexation. |

The Exception: Chelation-Assisted Solubility

While bulk

Part 4: Experimental Protocols

Protocol A: In Situ Generation for G-Protein Activation

Target Audience: Cell Biologists, Pharmacologists.

Goal: Create the active

-

Prepare Stock A: 10 mM

in distilled water. -

Prepare Stock B: 1 M

in distilled water. -

Working Solution: Dilute Stock A to 10 µM

and Stock B to 10 mM

Protocol B: Preparation of Saturated Aqueous Standards

Target Audience: Analytical Chemists, Material Scientists. Goal: Create a defined solubility standard.

-

Weigh 1.0 g of

(Trihydrate). -

Add to 100 mL of deionized water in a polypropylene flask (Glass can be etched by long-term fluoride exposure, though slow at neutral pH).

-

Heat & Stir: Heat to 80°C with stirring for 1 hour to overcome the kinetic barrier of the crystal lattice.

-

Equilibrate: Allow to cool to 25°C and stir for 24 hours.

-

Filter: Filter through a 0.22 µm PES membrane to remove undissolved solids.

-

Result: A saturated solution containing approximately 5.6 g/L (approx 0.067 M).

Part 5: Applications in Drug Development

The Revolution (PET Imaging)

This is the most high-value application in modern drug development.[1] It allows researchers to label heat-sensitive biomolecules (peptides, antibodies) with Fluorine-18 using a metal-chelate approach, avoiding harsh drying steps required for traditional

Workflow Diagram: The

[1]

G-Protein Signaling (Phosphate Mimicry)

Aluminum fluoride complexes (

-

Mechanism: In the presence of GDP,

binds next to the beta-phosphate of GDP, occupying the position of the gamma-phosphate. This locks G-proteins (like -

Utility: Used to screen for downstream effectors in GPCR drug discovery pipelines without needing a specific ligand for the receptor.

References

-

CRC Handbook of Chemistry and Physics. "Physical Constants of Inorganic Compounds." 97th Edition. Link[1]

-

Sternweis, P. C., & Gilman, A. G. (1982). "Aluminum: a requirement for activation of the regulatory component of adenylate cyclase by fluoride." Proceedings of the National Academy of Sciences, 79(16), 4888-4891. (The foundational paper for AlF4- in biology). Link[1]

-

McBride, W. J., et al. (2009). "A novel method of 18F radiolabeling for PET." Journal of Nuclear Medicine, 50(6), 991-998. (The Al-18F method).[1][2][5] Link

-

Chemister.ru Database. "Aluminum Fluoride Trihydrate Properties." Link

-

PubChem. "Aluminum Fluoride Compound Summary." National Library of Medicine. Link

Sources

- 1. Aluminium fluoride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Aluminium fluoride | ENvironmental inFOrmation [enfo.hu]

- 4. researchgate.net [researchgate.net]

- 5. The aluminium-[18F]fluoride revolution: simple radiochemistry with a big impact for radiolabelled biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomy of Aluminum Fluoride: A Technical Guide to Anhydrous vs. Hydrated Phases

Executive Summary

Aluminum fluoride (

This guide delineates the structural divergence between these forms, provides a validated protocol for preventing oxide contamination during dehydration, and details the mechanistic role of aluminofluoride complexes in G-protein signaling for drug development.

Part 1: Structural and Physicochemical Divergence

The fundamental difference lies in the coordination environment of the aluminum atom. In the hydrate, water molecules are integral ligands, whereas the anhydrous form relies on a polymeric network of bridging fluorides.

Comparative Properties Matrix

| Property | Anhydrous Aluminum Fluoride ( | Aluminum Fluoride Trihydrate ( |

| CAS Number | 7784-18-1 | 15098-87-0 |

| Crystal System | Rhombohedral ( | Tetragonal / Triclinic |

| Coordination | Distorted octahedra ( | Octahedral |

| Density | ~3.10 g/cm³ | ~1.92 g/cm³ |

| Solubility ( | Insoluble (0.67 g/100mL, kinetically slow) | Soluble (0.5 - 1.0 g/100mL, forms complexes) |

| Thermal Stability | Sublimes ~1272°C | Decomposes >300°C (Pyrohydrolysis risk) |

| Primary Utility | Lewis Acid Catalyst, Optical Coatings, Smelting | Bio-assays ( |

Structural Insight[2][3][4]

-

Anhydrous: Adopts a rhenium trioxide (

) motif.[1] The high lattice energy resulting from the rigid 3D network of -

Hydrate: The lattice contains discrete water channels. In aqueous solution, it does not exist as

; it equilibrates into a complex mixture of fluoro-aluminates, principally

Part 2: The Criticality of Water – Thermal Behavior & Dehydration

A common error in material synthesis is assuming that heating

The Pyrohydrolysis Trap

At temperatures above 300°C, the lattice water acts as a reactant rather than a leaving group:

This reaction destroys the catalytic utility of the material by capping Lewis acid sites with oxide bridges.

Experimental Protocol: Chemical Dehydration

To synthesize high-purity anhydrous

Reagents:

Workflow:

-

Mixing: Grind

with a 10% molar excess of -

Step 1 (Drying): Heat to 150°C under

flow. -

Step 2 (Calcination): Ramp temperature to 400–500°C .

Visualization: Dehydration Pathways[1]

Figure 1: Divergent thermal decomposition pathways.[1] Heating in air irreversibly degrades the material into alumina, whereas a fluorinating atmosphere preserves the metal-fluoride bond.

Part 3: Bio-Inorganic Applications in Drug Development

For drug development professionals, the relevance of Aluminum Fluoride lies not in the solid state, but in its ability to form the Tetrafluoroaluminate (

The Mechanism of Phosphate Mimicry

G-proteins cycle between an inactive GDP-bound state and an active GTP-bound state.[9] Hydrolysis of the

-

Geometry: It adopts a square planar or octahedral geometry that fits precisely into the nucleotide-binding pocket next to GDP.

-

Transition State Analog: The complex

mimics the transition state of GTP hydrolysis. It "locks" the G-protein

Crucial Note for Assay Design:

You cannot use anhydrous

Visualization: G-Protein Activation Logic

Figure 2: The "Fluoride Switch."[1] AlF4- serves as a high-affinity analog for the gamma-phosphate of GTP, bypassing the requirement for ligand-receptor binding to activate the G-protein.

Part 4: Catalytic Applications (Lewis Acidity)[1][4][14][15]

While the hydrate is the choice for biology, the anhydrous form is a titan in heterogeneous catalysis.

High Surface Area (HS)

Crystalline

-

Acidity: HS-AlF3 acts as a solid superacid, comparable to

in localized strength. -

Reactions: It catalyzes isomerization, chlorofluorination, and Friedel-Crafts alkylations where extreme electron deficiency is required to activate substrates [4].

References

-

Greenwood, N. N., & Earnshaw, A. (1997). Chemistry of the Elements (2nd ed.).[1] Butterworth-Heinemann. [1]

-

Goldstein, G. (1964).[1] Equilibrium distribution of metal-fluoride complexes. Analytical Chemistry, 36(13), 243-244.[1] [Link]

-

Bigay, J., Deterre, P., Pfister, C., & Chabre, M. (1987). Fluoride complexes of aluminium or beryllium act on G-proteins as reversibly bound analogues of the gamma phosphate of GTP.[7][10] The EMBO Journal, 6(10), 2907–2913. [Link]

-

Kemnitz, E., et al. (2002).[1] Amorphous metal fluorides with extraordinary high surface areas.[11][12] Angewandte Chemie International Edition, 41(15), 2768-2771.[1] [Link]

Sources

- 1. Aluminium fluoride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. papers.ssrn.com [papers.ssrn.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Aluminum fluoride inhibits phospholipase D activation by a GTP-binding protein-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence for distinct mechanisms of transition state stabilization of GTPases by fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 9. The mechanism of aluminum-independent G-protein activation by fluoride and magnesium. 31P NMR spectroscopy and fluorescence kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluoride complexes of aluminium or beryllium act on G-proteins as reversibly bound analogues of the gamma phosphate of GTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Introduction: Unveiling the Dual Identity of Aluminum Fluoride Trihydrate

An In-depth Technical Guide to Aluminum Fluoride Hydrate (CAS No. 15098-87-0)

Aluminum Fluoride Trihydrate (AlF₃·3H₂O), identified by the CAS number 15098-87-0, is a compound that commands a unique position at the intersection of large-scale industrial chemistry and nuanced biochemical research. To the metallurgist, it is an essential additive in the electrolytic production of aluminum, where it lowers the melting point of the electrolyte bath and enhances conductivity.[1][2] To the materials scientist, it is a precursor for ceramics, glass, and low-index optical films.[1][3][4]

However, for the researcher, scientist, and drug development professional, its significance lies in a more subtle and profound role. In aqueous solutions, the aluminum ion (Al³⁺) and fluoride ions (F⁻) associate to form complexes, most notably the tetrafluoroaluminate anion (AlF₄⁻). This complex is a structural mimic of the phosphate group (PO₄³⁻), the cornerstone of cellular signaling and energy transfer.[5][6] This biomimicry allows AlF₃·3H₂O to serve as a powerful tool to probe, and often inhibit, the function of enzymes like G-proteins and phosphatases.[5][6][7]

This guide provides an in-depth exploration of Aluminum Fluoride Trihydrate, moving from its fundamental physicochemical properties to its sophisticated applications as a biochemical reagent. We will delve into the causality behind its synthesis and handling, and elucidate the mechanisms that make it an indispensable, albeit complex, tool in the modern laboratory.

Section 1: Core Physicochemical and Structural Properties

Aluminum Fluoride Trihydrate is a white, odorless crystalline solid.[1][3] Unlike its anhydrous counterpart which sublimes at high temperatures, the trihydrate is less thermally stable and begins to lose its water of hydration around 300°C.[8] Its natural mineral form is known as rosenbergite.[4][9]

Key Physicochemical Data

The fundamental properties of Aluminum Fluoride Trihydrate are summarized below. This data is critical for its safe handling, storage, and application in both industrial and laboratory settings.

| Property | Value | Source(s) |

| CAS Number | 15098-87-0 | [1][4] |

| Molecular Formula | AlF₃·3H₂O (or AlF₃H₆O₃) | [1][3] |

| Molecular Weight | 138.02 g/mol | [4][10][11] |

| Appearance | White, odorless crystalline powder/solid | [1][3][10] |

| Density | Approx. 2.88 g/cm³ at 25°C | [11][12][13] |

| Solubility | Slightly soluble in water, acids, and alkalis.[1][12][13] Insoluble in alcohol and acetone.[1][12][13] | |

| Decomposition | Decomposes and loses water of hydration upon heating.[8] |

Structural Characteristics

The trihydrate exists as two polymorphs.[4] The structure consists of a central aluminum atom coordinated by fluorine atoms and water molecules. This hydrated form is crucial for its reactivity in aqueous solutions, where the dissolution and subsequent formation of fluoroaluminate complexes occur.

Caption: Coordination sphere of Aluminum in AlF₃·3H₂O.

Section 2: Synthesis, Handling, and Safety

Laboratory-Scale Synthesis Protocol

The synthesis of Aluminum Fluoride Trihydrate can be achieved by the reaction of an aluminum source, typically aluminum hydroxide, with a fluoride source. The following protocol is based on established chemical principles for producing crystalline AlF₃·3H₂O.[12][14][15]

Objective: To synthesize crystalline Aluminum Fluoride Trihydrate from aluminum hydroxide and a fluoride source.

Methodology:

-

Reagent Preparation:

-

Prepare a 40% slurry of aluminum hydroxide [Al(OH)₃] in deionized water.

-

Prepare a 60% solution of ammonium hydrogen fluoride [NH₄HF₂] in a separate, suitable reaction vessel (a vessel resistant to hydrofluoric acid, such as one lined with PTFE, is essential).

-

-

Reaction:

-

Heat the ammonium hydrogen fluoride solution to 100°C in the reaction kettle.

-

Slowly add the aluminum hydroxide slurry to the heated solution over a period of approximately 25 minutes while maintaining vigorous stirring.

-

Causality Note: The elevated temperature (100°C) is crucial for driving the reaction to completion. The slow addition of the aluminum hydroxide slurry prevents uncontrolled boiling and ensures a homogenous reaction mixture. The reaction proceeds as follows: Al(OH)₃ + 3 NH₄HF₂ → AlF₃ + 3 NH₃ + 3 H₂O

-

-

Crystallization:

-

After the addition is complete, cool the resulting aluminum fluoride solution to 80°C.

-

Maintain this temperature for 5 hours with gentle stirring to allow for the crystallization of Aluminum Fluoride Trihydrate.

-

Causality Note: Controlled cooling and holding the temperature at 80°C promotes the formation of well-defined crystals rather than rapid precipitation of an amorphous solid, leading to a purer product. Seeding with a small amount of existing AlF₃·3H₂O crystals can be employed to initiate and guide crystallization.[14]

-

-

Isolation and Purification:

-

Filter the crystalline product from the mother liquor using a Buchner funnel.

-

Wash the collected crystals with cold deionized water to remove any unreacted starting materials and soluble byproducts.

-

Dry the final product in an oven at a temperature below 100°C to avoid dehydration.

-

Caption: Workflow for the synthesis of Aluminum Fluoride Trihydrate.

Safety and Handling

Aluminum Fluoride Trihydrate is classified as harmful and an irritant.[16][17][18] Adherence to strict safety protocols is mandatory.

| Hazard Category | GHS Classification & Precautionary Statements | Handling Protocol |

| Acute Toxicity | H302: Harmful if swallowed.[11][16][17] | Do not eat, drink, or smoke when using this product.[17] Rinse mouth if ingested; do NOT induce vomiting and seek medical advice.[16][18] |

| Skin Irritation | H315: Causes skin irritation.[11][16][17] | Wear protective gloves (e.g., nitrile) and suitable protective clothing.[16] Wash skin thoroughly with soap and water after handling.[17][18] |

| Eye Irritation | H319: Causes serious eye irritation.[11][16][17] | Wear chemical safety goggles or a face shield.[16] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[16][17] |

| Respiratory Irritation | H335: May cause respiratory irritation.[11][16][17] | Avoid breathing dust.[17] Use only outdoors or in a well-ventilated area with local exhaust.[16][18] |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[17] | Store in original, tightly sealed containers in a cool, dry place away from incompatible materials like strong oxidizing agents.[10][16] |

Section 3: The Researcher's Toolkit: AlF₃·3H₂O in Biochemical Applications

The utility of AlF₃·3H₂O in a research context stems from the ability of the resulting AlF₄⁻ complex to act as a phosphate analog. Specifically, it mimics the trigonal bipyramidal geometry of the transition state of phosphoryl transfer reactions, a process fundamental to the function of ATPases and GTPases.[5][7]

Mechanism of Action: A G-Protein Activator

Heterotrimeric G-proteins are molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state. The hydrolysis of GTP to GDP, which inactivates the protein, proceeds through a high-energy phosphate transition state. AlF₄⁻ can bind to the GDP-bound G-protein at the nucleotide-binding site. This AlF₄⁻-GDP complex mimics the structure of GTP, effectively locking the G-protein in a persistently active state.[6] This allows researchers to study the downstream consequences of G-protein activation without the need for non-hydrolyzable GTP analogs.

Caption: Mechanism of G-protein activation by the AlF₄⁻ complex.

Application as a Phosphatase Inhibitor

Protein phosphorylation is a key post-translational modification that regulates protein function. Phosphatases are enzymes that remove these phosphate groups. When studying phosphorylation, it is critical to inhibit endogenous phosphatase activity during cell lysis and protein extraction to preserve the protein's native phosphorylation state.[19][20]

Aluminum fluoride, in combination with sodium orthovanadate (a tyrosine phosphatase inhibitor), is a component of potent phosphatase inhibitor cocktails.[19] It acts as a general inhibitor for serine/threonine phosphatases.

Protocol: Preparation of a Lysis Buffer with Phosphatase Inhibitors

-

Prepare Base Lysis Buffer: Prepare your standard lysis buffer (e.g., RIPA, Triton X-100 based) without inhibitors.

-

Prepare Stock Solutions:

-

1 M Sodium Fluoride (NaF): Dissolve 0.42 g of NaF in 10 mL of deionized water.

-

200 mM Sodium Orthovanadate (Na₃VO₄): Prepare and activate as per standard protocols (requires pH adjustment and boiling until the solution is colorless).

-

-

Create Inhibitor Cocktail: Immediately before use, add the inhibitors to the cold base lysis buffer to the following final concentrations:

-

10 mM Sodium Fluoride: Add 100 µL of 1 M NaF stock per 10 mL of lysis buffer.

-

1 mM Sodium Orthovanadate: Add 50 µL of 200 mM Na₃VO₄ stock per 10 mL of lysis buffer.

-

-

Lysis: Proceed with your cell or tissue lysis protocol on ice.

-

Self-Validating System: The efficacy of the inhibition can be validated by running two parallel samples: one with and one without the inhibitor cocktail. A Western blot using a phospho-specific antibody should show a significantly stronger signal in the inhibited sample, confirming the preservation of the phosphorylation state.

-

Section 4: Toxicological Profile and Neuroscientific Implications

While a valuable laboratory tool, the biological activity of aluminum fluoride warrants a discussion of its toxicology. The neurotoxic effects of fluoride can be enhanced by the presence of aluminum, as the formation of aluminum fluoride complexes may facilitate the transport of aluminum across the blood-brain barrier.[4][21][22] Chronic exposure has been linked in some studies to effects on the nervous system and bone alterations (fluorosis).[4] The AlFx complex has been shown to impair energy-producing enzymes and DNA repair mechanisms.[21] These findings underscore the importance of minimizing exposure and adhering to the stringent safety protocols outlined in Section 2.2.

Conclusion

Aluminum Fluoride Trihydrate (CAS 15098-87-0) is far more than a simple inorganic salt. Its identity spans from a bulk industrial chemical to a sophisticated biochemical probe. For researchers, its ability to generate the phosphate analog AlF₄⁻ in solution provides a key to unlock and study the mechanisms of some of the most fundamental processes in cell biology, particularly G-protein signaling and protein phosphorylation. Understanding its properties, synthesis, and the precise biochemical mechanisms it exploits is essential for its effective and safe application in advancing scientific discovery and drug development.

References

- Aluminium Fluoride Trihydrate - Material Safety Data Sheet (MSDS). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGftLX71zAaYtyMfqrW5uW_jpjq1oINkdmeuyLaqNv-ehEk9es78NGQ4b2SCrUcpWI-MpB4ej2lFfqKzE8IaeCRKVjqclt2uraz8_PdZ5DhckGA1o6CDDYT7STR82VzujxhsQpdEQ8Rm6d-YvPQNLve-iqDoHOJe7L]

- ALUMINIUM FLUORIDE TRIHYDRATE EXTRA PURE MSDS CAS-No. - Loba Chemie. (2016, April 19). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxUkKyW8_rNB8jINQQofqeIG6jw5H-xP0pIczdvHntvvGLzXkkDxU1YEN7p0wVy6JE_LakcFRtd1gDRJMlh6d1ZaHDSMY7cvaRWT3nRxCD5jyo3-cJn8uX3V9E5NOH2rAhdBQ3Cl8dfatSLgWWIZ-heubfQkolJJKntzvg2654oAXxnPj9r8kHCANXTp5irWZun8C6ErIgBetQsmOFVB_ug1OoZ5Bn]

- ALUMINUM FLUORIDE TRIHYDRATE 15098-87-0 wiki - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzPPFLQbYMyr9bB7K1ZxAHv9UPLUv1uIyrziZ3ryUa5AXsCqs96Qp3tyUJYmaw2hO00-dXjkMfyJrug4cG09VYMXwVjAfNWLUQRmI1jVXf3F9dWjBavkT70B9f4rFjVxiLyWe1aLokOIVexwcMGBB-Guzu_c8RhQ9dLdL5oDSmqlie2T2Amw7UUVko]

- Aluminium fluoride trihydrate - Apollo Scientific. (2023, July 10). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUVEvZIyOezRb8yKCUmNqQufRzpbGTvYq2F8A6OhCUxtWFQVxfdaAX_R72-Ye36VSN7b0N1OiOSP9zFsZwpXFvy2POd2u1EuXfaSNGUZWh1FoPZZ-NFDjgZH_UIalSr6Rem0NeHqbMYGFM3AQhfD2-FFZHm1pabj0YGjU=]

- CAS 15098-87-0: Aluminum fluoride (AlF3), trihydrate - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhD0wzZyIdgHkb3nNeRPGPkGl3G33nGbVJVE3Xn8lDtVP-gvHI_PjlLCZTwsUZ1RW-qaAT_eAx-T3PrwNhIDUyIZikGLQfG_krsHqtErNgnepNN5MV9_xw2k53yDTdvCY4ug==]

- Aluminum fluoride trihydrate-SDS-MedChemExpress. (2025, September 1). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgg7U1DDZN-d0QhgqtO3lSWFUOWGm8QEgos6CqZHV4k520x3umNBTcYPbIXfN3ZFp35NflftrjIY3y5wSYSz2q8QStjDEOpEur4LT-0tw7bVXixU4GByIV2e3RU7aO0tDgs7C_F3BP8PDtPTy6qPn2vqTjkjf8WfThVYsWycMsqSnBHZjzGuF8n6eQ5Ywi_3tZcSr-Y4aeKXm_2wKEsYui4xg=]

- US Patent 3661511A - Process for the preparation of pure aluminum fluoride. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIUNXJo-G8emDXMT1loRH_h95LOsMNaEp_3Qd_o4jQGb84Wseh6YF2gbcOtkmNJZfRBSlmiKlMVfZP0LrsJsX6HBoLwbN9I402dxT-R8pxW7Uqho_c2xgQOiUB_FmQ_nKkWtVFPvfv64U=]

- ALUMINUM FLUORIDE TRIHYDRATE | 15098-87-0 - ChemicalBook. (2026, January 13). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_CbovSsyopiLTrBEjflqN0P4qcSHq-p9Vd6FVwMXdMHrtSxzLZYMvh5PO_5bJRrWYj5PmvUV-8OwfDZiuiOHaiQL9jPIXcGbcm9dbtMtooJm-UpZd4DZwz-73BaolxRbnWPS_Ia5h8_FW-XFYq6tMBNcZW9dOgf4MpITeG_6b]

- Aluminum fluoride (AlF3), trihydrate - ChemBK. (2024, April 10). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFil6jNdI8bsTGGHQuOYPdtyz8UFxmXNejZ7o1aiYK1QzzsDB5w119UUBXCJo4KOSSplxs0FhBCQwur79r4Zu2g1x3uxtnNtRwcABBpyEpzngzc3FTk6-l1K-zegRLsCmJ45CblmBxYr8qPi12TfY1EOf4hzAZgqrHiFyc2OjfhWTzOCQ==]

- Aluminum Fluoride Trihydrate - ProChem, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5fLIp11zFf7qd27LJMkjjcFaysULCLE44I1VaGl09_janAJ5nCHBs2bgWy1pdzb7d-mGXj9sYI8dk0uPfUhzMo1oBeKAwEtURYlsGtEewT0bNcMBFdDU67JBM_NqtBAyz_OL1JS4Fi94H2SJp8ixPX3A=]

- Aluminium fluoride - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExQAgG1ibny4DkP8kBv8Bu44JC5pa61RZ4kzNGt5PdfSJ4bOTmRHWftzV5GZvYVsOqupW3HgvRLL2A61p-XMpVHQ1y4daKS766AbDau5Lbu-VcDu7GxMTHNsJ0P81y3HsE52Cq8yF980NV]

- AlF₃ & AlF₃·3H₂O: Melting Point, Chemistry, Solubility & Structure - Aluminium Magazine. (2025, April 22). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGxHI5PnHb4VaL7mWZfrxPTstvk6bt6T-EP2SyBiGjdyxklwn8MHuaT0AI-Cns7KtxcAND4CeZcVDTmBBdkBWTX4TF-EBSiKxQnlSLKJPajDYdV-M82ogRRXvtFRX2MKM6jrL569QgPFWfbCU-il9urhnFkJ78_cUXDcS3gVBvmSwZWuQWSKEDf6sNiZnh6_rB3mqzIoyywmDNjo2lArVmMfxlMf_NFj4of7jJ_c1moPpI__o46LchfuHSK6WMQzmHArj0nRUw]

- Aluminum fluoride - ChemBK. (2025, August 19). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoK5klGALqCiSh_n4TEiWErey70Q-p6PrInsGeYltT-jexs04K75y4YeyDd3bM-ygVCj9fz6hi5tGy9a2VZ8jY6nCjoYHMM5dMc1CcY3BZyyFp0EWj8bCtaeddQK-IpIn1qkdhRSoGNXLZxZw=]

- aluminum fluoride - Chemical Database. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8XgamJajY7hNZ0Vvw-e4KE8gSS9ULxJ-zSOQWscpcfY66bUoq5wx-pjx-ZJ1l7n3s3Kc4tMEhnbo6GA-lbiP8SpDBd_nzD5HFjHaTFqxAPzKzymMfvsrRSQY-h_NiUGkhqfZPYYTVfovUVJAklDSun4w04Wkl0_DOJ5njx9k1G-hh9MV6]

- Acute and chronic toxicity of aluminium fluoride to flora and fauna in a microcosm. ResearchGate. (2025, August 6). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESbxQ_5291jdlds2yEg8F8lw69TWt_K0v-MTgNjveWbG0jW23DyszDlOhYrY_2j0E29ffUax3zGvv2AZZMsu8YbO28H-Bpz4AEu4YN3UE579iiBrNPfPjYR1VTrwRWFaphEpm1iUA6kn0ocshdDDgmTKUqnCfHcpbFOCNs2maZYR3XtAje4Ov8Q5Jb9kTJXmdp-OUDgc-9TuyO7U972mMUpIG2sf7AidXTvGo3DVDd9w0SsWGqGWMCT1V8t-6f-Pc=]

- Aluminum Fluoride Formula, Structure & Uses - Study.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9WvZPPfxuXVSbS9fIKcZVRyossYwQD3gqdH85g0HtLHBhAWGV5VBmrPOROjtw-2mWGUmyvb9p1UeltXnH8jnnAkUg6GtoKz7hO8UJ7YriUNLJ42BnaoJe-0i0o4TFDCYdNfC3AOgwhDPqrr6hhpvxm9cHPmobBN8yapcv1KFaUebIN0EzH6axCuyzjRkRSEdTtkENlhYTL88=]

- Screening of Human Proteins for Fluoride and Aluminum Binding - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU6N4GY1EHuWY5YMY4-pCjPTI2zQ7cWEz-BPWAEvGS1EvvnzgFqNE-f_UbMcF2aA0_zCkP6lhcyolp_hu8HhG6JA5D-XjOxddJ6EafZsQbnok3s1Jov0bbMyqeVympahLLVLXaYnWpwfnpAQ==]

- Fluoride traces can cause Brain Damage| One Water Systems CA. (2014, March 19). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh3Mc0y-jET0hvZPmnA2z0ldwf5lNZRPZ3-vMqemplBCBSXgCfK_S-pEJMGp-TzUtGLNKznwvzUTPLXVRAnKlCSbEHHKfB0wA9rTVSjfg4hyCBwwLEhykP7QekwcoCwy-VMLWz2iSU-v4N3Lu3cUtmyn_JGWMVuINTlYLowPc4_5hGz5Adh0kLb83AesoHi5LatJg1HNP0okMLhTGDRCOEoGW3UkHWeawc3ZIi_qg26dQehR0Ow0muJLtCDw==]

- Fluoride and dementia. (2018, December 20). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7sVvaU0A96CZFumZbKD4HV8XOPBKILKtQdyqhzVzQMYQwrKxYybTvMFahkBeX7yIGZZaOVpbIu0Qu2ABHSwebSfJ2GyiCIRfmxdAi4TARmNFr964-U5IAXtlbH9WfOZgxMUwPaQn-7bSTx0ahESzPSmA=]

- Interactions between fluorine and aluminum - Fluoride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzdbHuNEvPsaDUm2r-yOsQCZV9V1Y22Vz80xjypcZAtZGm8rhQ_e8FsJ8Boh7-l4mZqBxViNPlp9TxA-ud-M-ICkjc2T2NMx4esjDndWEf_ShiZEvwnGNo8exFvgXjo-1cQHQC4ACEqek48BB0oHoMGNhYUQ80TC_1]

- Aluminum and fluoride impacts cortex and hippocampus structure in rats: protective role of resveratrol. (2017, March 15). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0oorRvVF4_JODKX2Ot2YAS3XrL3WEEW1G65JjscC6wjjT8G-NpQ8UUx8kFfmAbRAnuUJAA5oGAiliupjff2pXL2XrbXTVm1FTdjA3Ww_IwxbnC22buBBVgp-tIHsHG0oLdOLUUujI64U682OS4Mfz0SOU4lq3ZOejsjF4UfQzEdaIUfLZYnlWHCp_gKZxteOjsFzRZPeMWjZDeGJBcAr1-VjKtDF0vu67immXRBUWtILUEkqf_pYkhD9PJwBMTof0eSPjS87sMg==]

- US Patent 4238469A - Process for the manufacture of aluminum fluoride. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNe5EUyTQaB6jnVV6aG3PpUJmDSFb-zJVaSIZjxKjnbKGGIRiuN7Vy3VvW8nb286K3KzkQ8OWIXc9lr-ov0xuAwwRQ6PSAIoqsQ_C4bbOdcHeVpQqUQl5cvWZ7sAHIIQ8bSiUAe1zDAAI=]

- aluminum fluoride trihydrate - Chemical Database. [URL: https://vertexaisearch.cloud.google.

- Aluminum Fluoride Trihydrate - AMERICAN ELEMENTS®. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8xd7Pe-2wpXRxic3vRQyBTCItHWfSkeszwlLvdqnvTWTJF8-VYaxfEdN9sPqt7sg63tqhu7KESiwwwk_HeTocKH3wK_SG9txvrrRCtwrzypN-CJcPAvQlTxS7PW7xok4PQLNupA0NGwaPGXcV0aScR1Rhnc2ZXaBMPBx87kIvN4LF]

- Aluminum fluoride trihydrate | CAS 15098-87-0 | SCBT - Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3Fi9a-48seldDn6LHdwEtfjuFiPNqEaFdieMplcFcwXIHr2-IaENcclxqWrJC1Jo0kT2ukk7ZSy8rDfqzthNRATJOzMZA1xCd0-dnvP27C9-lTkItvDrDJ8hOFpEXQpIRizcAul_Iq6ooa9bM2Cn9Elffx14rRn8=]

- ALUMINUM FLUORIDE - CAMEO Chemicals. [URL: https://vertexaisearch.cloud.google.

- Crystallographic Evidence for the Trihydrate of Aluminum Fluoride - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1zFVfzJZDSCgAyRKH_1IaeicTNm3oonQZFVjfuAllM_ECHp5okSGbyKNzmS5fm8KrVxRcyYDjbBZ8T-6FwbwaJAJnJdQRxg6ITVjcrEoixJlz_zt3WxKyABSgXlOsXBqOWD1adw8=]

- Metal Fluoride Inhibition of a P-type H+ Pump: STABILIZATION OF THE PHOSPHOENZYME INTERMEDIATE CONTRIBUTES TO POST-TRANSLATIONAL PUMP ACTIVATION - NIH. (2015, July 1). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeSdLWhPpIDTBJRhubCEvNxMc4EXU0BvnhXpklC3aEWBJlHC_JweQ-6SGGdgClDNUWy2FKN9Pd6nY91pfNjxWW_ZHMxrFkqswX-M2c-xO3JeTmc4QjjIBRycwfycRIk9FA0kTcZx8LctYNKw==]

- The Application and Types of Anhydrous Aluminum Fluoride - SATA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjo8hpjNSZ9f-TOAdfB3NOoDP1rIOKn-EN9Iz1tSxGtqhTlZSTbZmEBBSQnK_x8EJxiaCzBM_1qpRb2f3ffLS2-r5pyDOXSge-Hbck0xRqLEyV1NLMuBYn_1gKgQWZtBCCitj5meF4ygTLte83lZwPiXg3mMVtnEaJKqoWWjkOfDw3-Nx7eGRIsuTdwcsbQi_1DYs=]

- Aluminum Fluoride Trihydrate Market Analysis 2026... - Cognitive Market Research. (2025, December 15). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsElZuV3YfRM4ZbYQuuOWxk4zlDLQghQeLc6sxOioIKI868MirycPAHEbZZsZnklTXCUZWJCAqgpUxxQH9SItEXRGic1U1L0fLlQIicNIDJAhomvnAGuhjh6XaIbJDyjlFcIk96sByus4fpQMRvzmtUByv7wWKmjTDG_2sr_-zoLL-tZi4WhySOHnecw==]

- The Use of Metal Fluoride Compounds as Phosphate Analogs for Understanding the Structural Mechanism in P-type ATPases - ResearchGate. (2025, August 10). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIHOHVmhkpcy2A_hqNVsHUGVMiMexE2AqdFP9kt-96V6eu2EaTXx8E2DBuC6jqCGNB9p8t-8xM3Bla5xpn0mndT_uRVdZWGZoucucHI54QFJYIFlkpc4A1DjwrxZVCIiHcstStdxGEnM9fAUwS3PGRuHl_C4mEHHjZtXt9Ti4c-pE7AQj4ETzZ4UrCkUjSU_FaimENE6yz7ngMS0iS_XinBDHcdNtGlvXlB5BNaunrXMKa3WHH4QoazcJmGrPrsDN9vFDkt7I20QfCDOQlNq7VMlmgdirVL4-C67qzV-8l8XsG3w==]

- Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEknzHmmOTMaabZC3hi0oSSwj9ld0Vv4ytQHAq9Zpujq1YZI0KKas-CnLxNkiMc6xlcHvnmJzyX21dWqtR-DRMqt2mflwZdHn_gH_txYhMl6euA3QcST3Ko5J-oC7SX9PgFSf7VeMISBvVh7T2-XJvI70uu-nPKpcmleujhEWol8xHs8kJ_U55qcYWzuhPfxw5kawmKw71azFhq6YJieA==]

- Overview of Protease and Phosphatase Inhibition for Protein Preparation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1m0mH3mvsgRNjev8DsgdtoYNcxJwUJnKkAIXFUnajPHyFjnTA8keWoTqunds42JXimy2xRfW4Mn0uKJ5rqsepYr1H0RPWsPiNx3EROBFVyeHU8Jv1NbbvC9HZX77jnje6fYG3zYtZd7CIZGV_bQugo0YWXOKrIzz7OvAAOCQRbnhc0JwALs-HUdeQeI8y9BZ0mmd3A06uQ9cgdWinMyHUXwhTtMcRgab1R4QGcE7Az0qUwiK16fZTBBOOuFui1B2m5enKVhTwuZIjhCninJND0FIsENoW2kiUqhjh40ifcygvFRemSxuC817uu2V1Xhb2C5YyeksdbQYssKg=]

- Activation of G Proteins by Aluminum Fluoride Enhances RANKL-Mediated Osteoclastogenesis - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDBtN-ChmQP9R2f921fcV8amW5C6xi5ujQyaW1Hc8szTcHc92IxvgN0BWOus8om1cF9nTRolV62IKBF8OVY-D_HtX-TCoTreNVRHh0k1ppXBJ0g-uIEWs1cUR4T-nAuj4b62JIStOLR1xspg==]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Aluminum fluoride trihydrate | CAS 15098-87-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. CAS 15098-87-0: Aluminum fluoride (AlF3), trihydrate [cymitquimica.com]

- 4. Aluminium fluoride - Wikipedia [en.wikipedia.org]

- 5. Metal Fluoride Inhibition of a P-type H+ Pump: STABILIZATION OF THE PHOSPHOENZYME INTERMEDIATE CONTRIBUTES TO POST-TRANSLATIONAL PUMP ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of G Proteins by Aluminum Fluoride Enhances RANKL-Mediated Osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aluminiummagazine.com [aluminiummagazine.com]

- 9. Aluminum Fluoride Formula, Structure & Uses | Study.com [study.com]

- 10. chemicalbull.com [chemicalbull.com]

- 11. Aluminum Fluoride Trihydrate - ProChem, Inc. [prochemonline.com]

- 12. ALUMINUM FLUORIDE TRIHYDRATE | 15098-87-0 [chemicalbook.com]

- 13. chembk.com [chembk.com]

- 14. US3661511A - Process for the preparation of pure aluminum fluoride - Google Patents [patents.google.com]

- 15. chembk.com [chembk.com]

- 16. lobachemie.com [lobachemie.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]

- 20. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 21. Screening of Human Proteins for Fluoride and Aluminum Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fluoride traces can cause Brain Damage| One Water Systems CA [onewatersystems.com]

Lewis Acidity of Hydrated Aluminum Fluoride Surfaces

A Technical Guide for Catalysis and Synthesis

Executive Summary

High surface area (HS) aluminum fluoride (

This guide provides an autonomous technical analysis of the structural dynamics, synthesis, and characterization of hydrated

Structural Dynamics: The Hydration Paradox

The catalytic power of aluminum fluoride lies in its coordination unsaturation. While bulk

However, these "Lewis acid" sites are extremely oxophilic. In ambient conditions, they instantly chemisorb atmospheric moisture, converting potential Lewis sites into Brønsted acidic hydroxyls or coordinated water.

The Surface Transformation Pathway

-

Hydrated State (Ambient): Surface dominated by

and -

Activation (Thermal Treatment): Heating removes physisorbed water (

) and dehydroxylates the surface ( -

Activated State (Anhydrous): Exposure of coordinatively unsaturated

sites. Exhibits extreme Lewis acidity (electron pair acceptor).

Key Insight: The "Lewis acidity" of a hydrated surface is often a misnomer; it is a latent Lewis acidity that is masked by Brønsted sites until activation. The ratio of Lewis (L) to Brønsted (B) sites is tunable via the activation temperature.

Synthesis Protocol: Fluorolytic Sol-Gel

To achieve the high surface areas (

Experimental Workflow

Safety Warning: This protocol involves anhydrous HF and requires specialized PTFE/PFA equipment and rigorous safety standards.

-

Precursor Preparation: Dissolve Aluminum Isopropoxide (

) in dry methanol. -

Fluorination: Add anhydrous HF (in methanol solution) dropwise under inert atmosphere (

).-

Stoichiometry: A slight excess of HF ensures complete fluorination of alkoxide groups.

-

-

Gelation: The mixture forms a clear sol, which eventually gels.

-

Aging & Drying: Age for 12h, then dry at

to remove solvent. -

Post-Fluorination (Critical): Treat the xerogel with a mild fluorinating agent (e.g.,

or HF gas) at

Figure 1: Fluorolytic sol-gel synthesis pathway for High Surface Area (HS) Aluminum Fluoride.

Characterization of Acidity

Quantifying the acidity of hydrated surfaces requires distinguishing between L-sites (unsaturated Al) and B-sites (surface OH).

A. FTIR with Probe Molecules (Pyridine)

Fourier Transform Infrared Spectroscopy (FTIR) using pyridine as a probe is the most robust method for distinguishing site types.

Protocol:

-

Press HS-

powder into a self-supporting wafer. -

Activate in vacuum cell at desired T (

). -

Dose Pyridine (10 mbar) at room temperature.

-

Evacuate to remove physisorbed pyridine.

-

Record spectra.

Table 1: FTIR Diagnostic Bands for Pyridine on AlF3

| Mode | Wavenumber ( | Assignment | Structural Interpretation |

| 1545 | Brønsted (B) | Pyridinium ion ( | |

| 1450 - 1460 | Lewis (L) | Pyridine coordinated to unsaturated | |

| 1620 - 1630 | Lewis (L) | Strong coordination to highly acidic | |

| 1640 | Brønsted (B) | Pyridinium ion vibration.[3] | |

| 1490 | L + B | Mixed mode (non-diagnostic for distinction). |

Note: A shift of the Lewis band from 1450 to 1460

B. Solid-State MAS NMR

Magic Angle Spinning (MAS) NMR provides atomic-level resolution of the coordination environment.

-

NMR:

-

Octahedral (

): -

Penta-coordinated (

): -

Tetra-coordinated (

):

-

-

NMR (Pyridine): Using

Figure 2: Decision logic for characterizing surface acidity types.

Catalytic Implications in Drug Development

The ability to switch between Brønsted and Lewis acidity makes hydrated

C-F Bond Activation & Synthesis

Fluorine is a bioisostere for hydrogen and hydroxyl groups, improving metabolic stability. HS-

-

Dehydrofluorination: Selective removal of HF to form vinyl fluorides (key intermediates).

-

Hydrofluorination: Addition of HF to alkynes/alkenes.

-

Isomerization:

catalyzes the isomerization of citronellal to isopulegol (precursor to menthol) via a Lewis acid mechanism. The reaction rate correlates directly with the concentration of Lewis sites (determined by pyridine FTIR).

Self-Validating System: To ensure batch consistency in drug synthesis:

-

Step 1: Perform Pyridine-FTIR on the catalyst batch.

-

Step 2: Calculate the

ratio (Lewis/Brønsted). -

Step 3: Only release batches where

(e.g., 5.0) for Lewis-driven reactions like Friedel-Crafts or isomerization.

References

-

Investigating the Lewis acidity of aluminium fluoride surfaces. Source: Journal of Physics: Conference Series / ResearchGate URL:[Link]

-

The non-aqueous fluorolytic sol–gel synthesis of nanoscaled metal fluorides. Source: Dalton Transactions (RSC Publishing) URL:[Link]

-

Electronic structure of Lewis acid sites on high surface area aluminium fluorides: a combined XPS and ab initio investigation. Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[4][Link]

-

Comparison of acidic site quantification methods for a series of nanoscopic aluminum hydroxide fluorides. Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]

-

Aluminium fluoride – the strongest solid Lewis acid: structure and reactivity. Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]

Sources

- 1. Comparison of acidic site quantification methods for a series of nanoscopic aluminum hydroxide fluorides - RSC Advances (RSC Publishing) DOI:10.1039/C4RA09477H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Electronic structure of Lewis acid sites on high surface area aluminium fluorides: a combined XPS and ab initio investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Mechanistic Dynamics of Water Adsorption on Aluminum Fluoride Surfaces

The following technical guide is structured to provide an authoritative, mechanism-first analysis of water adsorption on aluminum fluoride (

A Technical Guide for Catalytic Optimization and Surface Characterization

Executive Summary

Aluminum fluoride (

Part 1: Surface Architecture and Active Sites

The catalytic activity of

The Coordinatively Unsaturated Site (CUS)

On a clean

| Surface Phase | Coordination of Surface Al | Lewis Acidity Strength | Water Sensitivity |

| Mostly 6-coord (saturated) | Low | Low (Hydrophobic character) | |

| 5-coord (CUS) | Moderate | High (Prone to hydrolysis) | |

| High density of 5-coord | Very High | Critical (Rapid poisoning) |

Part 2: Mechanistic Pathways of Adsorption

Water interaction with

Associative Adsorption (The Lewis Adduct)

Initially, a water molecule binds to a 5-coordinate Aluminum (

-

Reaction:

-

Energetics: Exothermic (

to -

Consequence: The Lewis acid site is blocked, preventing substrate interaction (e.g., C-F bond activation).

Dissociative Adsorption (Hydrolysis)

Under higher temperatures or prolonged exposure, the adsorbed water molecule dissociates. A proton (

-

Reaction:

-

Consequence: This creates a Brønsted acid site (the protonated fluorine or trapped HF). While this can catalyze different reactions, it permanently alters the surface lattice, eventually leading to bulk hydrates (

).

Visualization of Mechanistic Pathway

The following diagram illustrates the transition from a clean catalytic surface to a poisoned, hydroxylated state.

Figure 1: Step-wise mechanism of water interaction with AlF3 surfaces, transitioning from reversible coordination to irreversible lattice hydroxylation.

Part 3: Experimental Characterization Protocols

To validate the surface state of

Protocol A: FTIR Analysis using Pyridine Probes

Pyridine (

Objective: Quantify the ratio of active Lewis sites to water-induced Brønsted sites.

Step-by-Step Methodology:

-

Sample Preparation: Press 15-20 mg of

powder into a self-supporting wafer ( -

Activation: Place wafer in an in situ IR cell. Evacuate to

Torr. Heat to 350°C for 2 hours to remove pre-adsorbed water. -

Background Scan: Cool to 150°C and record the background spectrum.

-

Probe Adsorption: Dose Pyridine vapor (5 Torr) into the cell for 10 minutes at 150°C.

-

Equilibration: Evacuate for 30 minutes at 150°C to remove physisorbed (weakly bound) pyridine.

-

Acquisition: Record FTIR spectrum (resolution

, 64 scans). -

Analysis: Integrate peak areas based on the table below.

| Vibrational Mode | Wavenumber ( | Assignment | Interpretation |

| 1450 - 1460 | Py-L (Lewis) | Active Site. Intensity correlates with catalytic activity. | |

| 1540 - 1550 | Py-B (Brønsted) | Poisoned Site. Indicates dissociated water/HF formation. | |

| 1610 - 1625 | Py-L (Lewis) | Confirmation of strong Lewis acidity. |

Protocol B: Temperature Programmed Desorption (TPD)

While

Objective: Determine the energy required to regenerate the catalyst.

Workflow:

-

Saturation: Expose the activated

sample to a stream of moist Helium ( -

Purge: Switch to dry Helium flow (50 mL/min) for 1 hour to remove loosely physisorbed water.

-

Ramp: Heat the sample from 30°C to 700°C at a rate of 10°C/min .

-

Detection: Monitor effluent using a Mass Spectrometer (signals:

for

Data Interpretation:

-

Peak

(100-200°C): Desorption of molecular water from Lewis sites (Reversible). -

Peak

(300-500°C): Dehydroxylation (Recombination of

Part 4: Computational Insights (DFT)

Density Functional Theory (DFT) provides the energetic baseline for these interactions. Studies on the

Binding Energy Configurations:

The binding energy (

| Adsorption Mode | Calculated | Calculated | Stability |

| Physisorption | -0.2 to -0.4 | -4.6 to -9.2 | Unstable > RT |

| Molecular Chemisorption | -0.9 to -1.1 | -20.7 to -25.3 | Stable up to ~200°C |

| Dissociative (Hydroxylated) | -1.2 to -1.5 | -27.6 to -34.5 | Thermodynamically preferred at high T |

Note: The high exothermicity of chemisorption explains why

Part 5: Implications for Drug Development[1]

In the context of pharmaceutical synthesis,

The "Water Poisoning" Effect on Yield

Water competes with the pharmaceutical substrate (e.g., a hydrofluorocarbon) for the active

-

Mechanism: The Oxygen in water is a harder Lewis base than the Fluorine in organic substrates. It binds tighter to the Hard Lewis Acid (

). -

Result: Catalyst turnover frequency (TOF) drops exponentially with partial pressure of water (

).

Mitigation Strategy

To ensure reproducibility in drug development workflows:

-

Calcination: Pre-treat

at 450°C under anhydrous -

Solvent Drying: Ensure all reaction solvents have water content

ppm. -

Scavengers: For highly sensitive reactions, add a sacrificial Lewis acid (e.g., TMS-Cl) to scavenge adventitious water, though this may alter chemoselectivity.

References

- Wulfsberg, G. (1991). Inorganic Chemistry. University Science Books. (Foundational text on Lewis/Brønsted acidity in metal halides).

-

Kemnitz, E., et al. (2007). "Supported high surface AlF3: A very strong solid Lewis acid for catalytic applications." Solid State Sciences.

-

Bailey, C. L., et al. (2009). "Structure and Stability of α-AlF3 Surfaces." The Journal of Physical Chemistry C.

-

Mukhopadhyay, S., et al. (2007).[1] "Stability of the AlF3(01-12) surface in H2O and HF environments: An investigation using hybrid density functional theory." Surface Science.

-

Pandharkar, R., et al. (2018). "A Computational Study of AlF3 and ACF Surfaces." Inorganics.

-

Wang, G., & Mudring, A. V. (2016).[2] "The missing hydrate AlF3·6H2O: Ionothermal synthesis, crystal structure and characterization." Solid State Sciences. [2]

Sources

A Senior Scientist's Guide to the Thermodynamic Landscape of Aluminum Fluoride Hydrate Dehydration

Introduction: The Critical Transition from Hydrate to Anhydrous Aluminum Fluoride

Anhydrous aluminum fluoride (AlF₃) is an indispensable material in modern industry. Its primary role as a flux in aluminum electrolysis, where it lowers the electrolyte's melting point and enhances conductivity, is crucial for efficient metal production.[1] Beyond metallurgy, it finds applications in the manufacturing of ceramics, glass, optical films, and as a catalyst in organic synthesis.[1][2]

While the anhydrous form is highly valued, AlF₃ is most commonly produced and handled in its hydrated state, primarily as aluminum fluoride trihydrate (AlF₃·3H₂O).[3] The transformation from this stable hydrate to the functional anhydrous material is a process governed by precise thermodynamic principles. A thorough understanding of the energetics of this dehydration is not merely academic; it is fundamental to optimizing production processes, improving energy efficiency, and preventing unwanted side reactions that can compromise the purity of the final product.

This technical guide provides researchers, scientists, and process engineers with a detailed exploration of the thermodynamic data associated with the dehydration of aluminum fluoride hydrates. We will move beyond simple data reporting to explain the causality behind the dehydration pathway, detail the self-validating experimental protocols required for accurate characterization, and present a clear, actionable framework for studying this critical industrial process.

The Dehydration Pathway: A Multi-Step Transformation

The thermal decomposition of aluminum fluoride trihydrate is not a simple, single-step removal of water. Instead, it proceeds through a distinct, sequential pathway involving a stable intermediate. Understanding this pathway is the first step in controlling the process.

The dehydration occurs in two primary stages, with a competing hydrolysis reaction becoming significant at higher temperatures.[3][4][5]

-

Stage I: The initial and most significant mass loss occurs as the trihydrate converts to a hemihydrate. This step involves the removal of 2.5 water molecules. AlF₃·3H₂O → AlF₃·0.5H₂O + 2.5H₂O This transformation typically occurs in the temperature range of 108–277 °C .[3][4]

-

Stage II: The remaining water of hydration is removed to yield the desired anhydrous aluminum fluoride. AlF₃·0.5H₂O → AlF₃ + 0.5H₂O This second dehydration step takes place at higher temperatures, generally between 277–550 °C .[3][4]

-

Competing Reaction (Hydrolysis): A critical consideration in process design is the potential for hydrolysis at elevated temperatures, typically above 380 °C.[3][4] This reaction consumes the aluminum fluoride to produce aluminum oxide (alumina) and hydrogen fluoride gas, representing a loss of yield and introducing impurities. 2AlF₃ + 3H₂O (vapor) → Al₂O₃ + 6HF

The following diagram illustrates this multi-faceted thermal decomposition pathway.

Thermodynamic Data and Analysis

The spontaneity and energy requirements of the dehydration process are dictated by the fundamental thermodynamic quantities of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

Enthalpy of Dehydration (ΔH)

The enthalpy of dehydration represents the heat energy required to break the bonds holding the water molecules within the crystal lattice. It is a critical parameter for calculating the energy input needed for the drying process. Experimental studies have determined a value for the total dehydration of AlF₃·3H₂O.[6]

| Parameter | Value | Unit | Notes |

| Enthalpy of Dehydration | 2660 | kJ/kg H₂O | This value represents the energy required to remove the bound water.[6] |

| ≈ 127.8 | kJ/mol AlF₃·3H₂O | Converted value for the total dehydration reaction. |

This value was determined experimentally via thermal studies, as a comprehensive literature search did not yield a pre-existing figure for the enthalpy of dehydration.[6] This highlights the necessity of empirical measurement for specific hydrate systems.

Entropy (ΔS) and Gibbs Free Energy (ΔG)

-

Entropy (ΔS): The dehydration process involves the transition of water from a highly ordered crystalline state to a disordered gaseous state, resulting in a significant increase in entropy (ΔS > 0). This positive entropy change is a primary driving force for the reaction, especially at elevated temperatures.

-

Gibbs Free Energy (ΔG): The spontaneity of the dehydration is determined by the Gibbs free energy change (ΔG = ΔH - TΔS). For the reaction to be spontaneous, ΔG must be negative. Since the dehydration is endothermic (ΔH > 0), the reaction becomes spontaneous only when the TΔS term becomes large enough to overcome the positive enthalpy. This is why heating is required to initiate and sustain the dehydration process.

A Self-Validating Experimental Workflow for Thermodynamic Characterization

To ensure scientific integrity, any protocol for characterizing the dehydration process must be a self-validating system. This is achieved by integrating quantitative thermal analysis techniques with definitive structural analysis. Thermogravimetric Analysis (TGA) quantifies the mass loss, Differential Scanning Calorimetry (DSC) measures the associated energy changes, and X-ray Diffraction (XRD) confirms the structural identity of the phases at each stage.

Experimental Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of dehydration stages and quantify the mass loss corresponding to water removal.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of the AlF₃·3H₂O sample into a ceramic or platinum TGA crucible.

-

Causality: A small sample mass minimizes thermal gradients within the sample, ensuring that the measured temperature is representative of the entire sample and improving the resolution of distinct thermal events.

-

-

Experimental Conditions:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min.

-

Causality: An inert atmosphere is critical to prevent oxidative side reactions and to sweep away the evolved water vapor, preventing its partial pressure from inhibiting the dehydration process.[7]

-

-

Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C at a constant heating rate of 10 °C/min.

-

Causality: A controlled, linear heating rate allows for the clear separation of thermal events. Slower rates can offer better resolution but increase experiment time. 10 °C/min is a standard rate that balances resolution and efficiency.

-

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature.

-

Identify the onset and end temperatures for each mass loss step.

-

Calculate the percentage mass loss for each step and correlate it to the theoretical mass loss for the transitions from trihydrate to hemihydrate and from hemihydrate to anhydrous AlF₃.

-

Experimental Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To measure the enthalpy of dehydration (ΔH) for each step of the thermal decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., Indium).

-

Sample Preparation:

-

Weigh 3-5 mg of the AlF₃·3H₂O sample into an aluminum DSC pan.

-

Crimp the pan with a lid that has a pinhole.

-

Causality: The pinhole allows the evolved water vapor to escape in a controlled manner, preventing a pressure buildup that could rupture the pan and damage the instrument, while still maintaining a relatively stable atmosphere close to the sample surface for accurate heat flow measurement.

-

-

Prepare an identical empty, sealed pan to serve as the reference.

-

-

Experimental Conditions:

-

Place the sample and reference pans into the DSC cell.

-

Use the same inert gas purge and heating program as in the TGA experiment (e.g., 25 °C to 600 °C at 10 °C/min) to ensure direct correlation between TGA and DSC data.

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature.

-

Identify the endothermic peaks corresponding to the dehydration events observed in the TGA curve.

-

Integrate the area under each endothermic peak to determine the enthalpy change (ΔH) in Joules per gram (J/g).

-

Convert the value to kJ/mol using the molecular weight of the reactant for that specific step.

-

Conclusion and Outlook for Researchers

The thermal dehydration of aluminum fluoride trihydrate is a well-defined, multi-step process that can be thoroughly characterized using standard thermal analysis techniques. The key thermodynamic parameter, the enthalpy of dehydration, has been experimentally determined to be approximately 2660 kJ/kg of water removed.[6] This value is paramount for the industrial-scale design of energy-efficient drying and calcination processes.

For professionals in drug development and materials science, the methodologies described here provide a robust template for characterizing any hydrate system. The self-validating workflow, which combines the quantitative power of TGA and DSC with the structural confirmation of XRD, ensures the highest degree of scientific integrity. By understanding the precise temperatures and energy requirements of dehydration, researchers can avoid the formation of undesirable byproducts like alumina, control the resulting particle morphology, and ultimately produce a final material with the desired purity and performance characteristics.

Future research should focus on elucidating the precise kinetics of each dehydration step and developing detailed thermodynamic models that account for variations in particle size, crystal morphology, and atmospheric conditions, further empowering the scientific community to master this critical chemical transformation.

References

-

Evaluation of the Drying Process at Alufluor AB. 6

-

The Application and Types of Anhydrous Aluminum Fluoride.

-

Aluminium trifluoride trihydrate | 15098-87-0. 3

-

Aluminum fluoride anhydrous. 2

-

What Are the Functions of Anhydrous Aluminium Fluoride?.

-

Thermal behavior of aluminum fluoride trihydrate. 4

-

Aluminium fluoride. 1

-

Aluminum Fluoride, Anhydrous, Purified. 8

-

TG-DTG Analysis of Chemically Bound Moisture Removal of AlF3·3H2O. 5

-

Microwave Synthesis of an Aluminum Fluoride Hydrate with Cationic Vacancies: Structure, Thermal Stability, and Acidic Properties. 9

-

Hydration / Dehydration Cycles of Salt Hydrates - Studied with NMR. 10

-

Dehydration without Heating: Use of Polymer-Assisted Grinding for Understanding the Stability of Hydrates in the Presence of Polymeric Excipients. 11

-

ChemInform Abstract: Thermal Behavior of Aluminum Fluoridehydroxide Hydrate AlF2.3(OH)0.7( H2O). 7

Sources

- 1. Aluminium fluoride - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Aluminium trifluoride trihydrate | 15098-87-0 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. laballey.com [laballey.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. proceedings.ises.org [proceedings.ises.org]

- 11. pubs.acs.org [pubs.acs.org]

Toxicological Profile and Safety Management of Aluminum Fluoride Trihydrate

Technical Guide for Research & Development

Executive Summary & Chemical Identity

Aluminum Fluoride Trihydrate (

This guide moves beyond standard SDS boilerplate to provide a mechanistic understanding of toxicity, establishing self-validating safety protocols for high-integrity research environments.

Chemical Identity Card

| Parameter | Specification |

| CAS Number | 15098-87-0 (Specific to Trihydrate) Note: 7784-18-1 is often cited but refers to the anhydrous form. |

| Formula | |

| Molecular Weight | 138.02 g/mol |

| Appearance | White crystalline powder or granules |

| Solubility | Sparingly soluble in water (~0.5 g/100mL); Hydrolyzes in acidic environments.[1][2] |

| Key Impurities | Often contains traces of free HF if stored improperly or aged. |

Mechanistic Toxicology: The "Phosphate Mimic"

To understand the toxicity of

The G-Protein "Hack"

In aqueous solution, particularly in the presence of fluoride ions, aluminum forms fluoroaluminate complexes (

-

Mechanism:

binds to GDP (Guanosine Diphosphate) within the active site of G-proteins (heterotrimeric G proteins and small GTPases). -

The Lock: It forms a transition state analog (

) that resembles the terminal phosphate of GTP. -

Consequence: This locks the G-protein in a constitutively "ON" (active) state without the need for ligand binding, leading to uncontrolled signal transduction.

This mechanism explains both its utility in crystallography and its potent cellular toxicity (disruption of cAMP levels, phosphoinositide signaling, and cytoskeletal regulation).

Visualization: G-Protein Activation & Inhibition Pathway

The following diagram illustrates how Aluminum Fluoride hijacks the standard G-protein cycle.

Figure 1: Mechanism of Action.

Quantitative Toxicity & GHS Classification

While less acutely corrosive than Hydrofluoric Acid (HF), Aluminum Fluoride Trihydrate releases fluoride ions upon ingestion or contact with acidic mucous membranes (stomach acid).

GHS Hazard Classification

| Hazard Class | Category | H-Code | Statement |

| Acute Toxicity (Oral) | Cat 3/4* | H301/H302 | Toxic/Harmful if swallowed.[4] |

| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[4][5][6][7] |

| Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[4][5][7][8] |

| STOT (Single Exposure) | Cat 3 | H335 | May cause respiratory irritation.[4][5][6][7][9] |